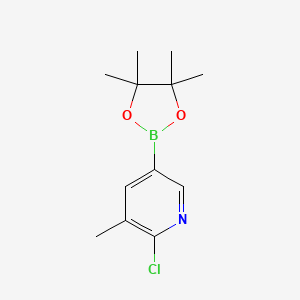

2-Chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Descripción general

Descripción

“2-Chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is an important boronic acid derivative . It plays an irreplaceable role in organic synthesis, especially in the intermediates often used in boronic acid compounds .

Synthesis Analysis

This compound was obtained by a five-step substitution reaction . The structure was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .Molecular Structure Analysis

The single crystal of this compound was structurally determined by X-ray diffraction and conformational analysis . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis

As an important intermediate, this compound plays a significant role in several reactions. Some of the most famous reactions it’s involved in include the Suzuki–Miyaura reaction .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Research has shown that compounds similar to 2-Chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine are often used as intermediates in the synthesis of more complex chemical structures. For instance, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirmed their structures through various spectroscopic techniques, and performed Density Functional Theory (DFT) calculations for further analysis (Huang et al., 2021). This demonstrates the compound's relevance in understanding and designing complex molecular structures.

Material Science and Polymer Research

In material science, similar compounds have been utilized in the synthesis of specific polymers and materials. For example, Cheon et al. (2005) explored the synthesis of fluorene copolymers, leveraging the properties of similar dioxaborolane compounds for the development of electroluminescent materials (Cheon et al., 2005). This research signifies the potential of such compounds in advanced material development.

Organic Chemistry and Catalysis

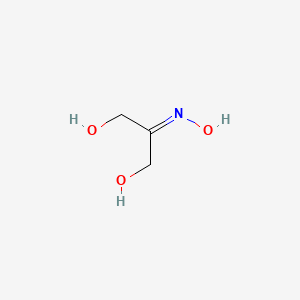

These compounds also find applications in organic chemistry, particularly in catalysis. For instance, Huang et al. (2011) investigated the catalytic enantioselective borane reduction of benzyl oximes, demonstrating the role of similar compounds in asymmetric reduction and catalyst development (Huang et al., 2011). This underlines the compound's utility in catalysis and organic synthesis processes.

Advanced Chemical Synthesis Techniques

The compound and its derivatives are instrumental in advanced chemical synthesis techniques. Bethel et al. (2012) developed an optimized synthesis method for 3-(hetero)arylpyrazolo[1,5-a]pyridines using similar compounds, highlighting its application in high-throughput chemistry and large-scale synthesis (Bethel et al., 2012). This indicates the compound's significance in refining and enhancing chemical production methods.

Direcciones Futuras

Boronic acid derivatives like this compound have potential applications in various fields. They are active as anticancer , antibacterial , and antiviral agents . In addition, boronic acid pinacol esters also play an important role in chemical stability and synthetic versatility, especially as boron carriers suitable for neutron capture therapy .

Mecanismo De Acción

Target of Action

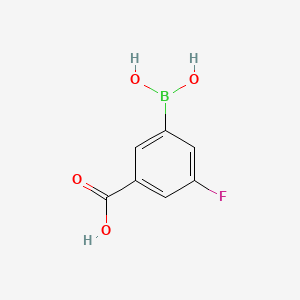

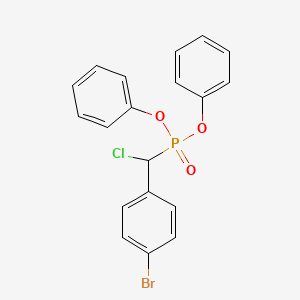

Similar compounds are known to be used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .

Mode of Action

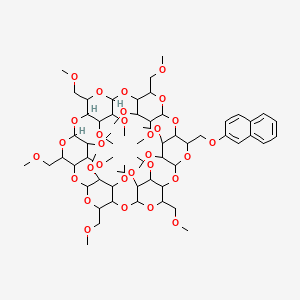

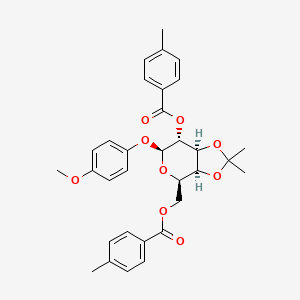

The compound interacts with its targets through a process known as phosphitylation . This process involves the formation of useful glycosyl donors and ligands

Biochemical Pathways

The biochemical pathways affected by this compound are related to the phosphitylation of alcohols and heteroatomic nucleophiles . The downstream effects of these pathways are the formation of useful glycosyl donors and ligands .

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of useful glycosyl donors and ligands through the phosphitylation of alcohols and heteroatomic nucleophiles

Propiedades

IUPAC Name |

2-chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO2/c1-8-6-9(7-15-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLRMOOIOJBHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660625 | |

| Record name | 2-Chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010101-07-1 | |

| Record name | 2-Chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417948.png)

![ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1417955.png)

![5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1417967.png)